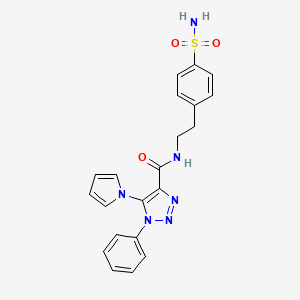
1-phenyl-5-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-phenyl-5-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H20N6O3S and its molecular weight is 436.49. The purity is usually 95%.
BenchChem offers high-quality 1-phenyl-5-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-phenyl-5-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemistry and Synthesis
1-Phenyl-5-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide is a compound that falls within the broader category of polyazaheterocyclic compounds. Research in this area has explored the chemistry of such compounds, including Dimroth rearrangements of 4-substituted 5-amino-1-phenyl-1,2,3-triazoles, leading to various derivatives with potential applications in drug design and material science. This process involves heating these triazoles in acetic anhydride, resulting in acetyl derivatives and subsequent conversion into v-triazolo[4,5-d]pyrimidine derivatives when heated in aqueous alkali, showcasing the compound's versatility in synthetic organic chemistry (Sutherland & Tennant, 1971).
Antimicrobial Activity
Another significant research application of compounds related to 1-phenyl-5-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide is in the study of their antimicrobial properties. For instance, novel pyrimidine-triazole derivatives have been synthesized and investigated for their antimicrobial activity against selected bacterial and fungal strains. Such studies are crucial for the development of new antimicrobial agents in the face of rising antibiotic resistance (Majithiya & Bheshdadia, 2022).
Structural Analysis
The structural analysis of triazole derivatives, such as the determination of the crystal structure of 5-phenyl-[1,2,3]triazolo[1,5-b][1,2,4]triazine-3-carboxamide, provides insights into the molecular arrangements that could influence the physical and chemical properties of these compounds. Such studies are foundational in materials science, drug design, and the understanding of molecular interactions (L'abbé et al., 2010).
Antibacterial Activity
The synthesis and investigation of the antibacterial activity of derivatives bearing triazole, thiazole, and sulfamoylphenyl moieties represent another critical area of research. These compounds have shown promising results against various bacterial strains, indicating their potential as new antibacterial agents. Such research contributes to the ongoing search for more effective treatments against bacterial infections (Balandis et al., 2019).
Eigenschaften
IUPAC Name |
1-phenyl-5-pyrrol-1-yl-N-[2-(4-sulfamoylphenyl)ethyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3S/c22-31(29,30)18-10-8-16(9-11-18)12-13-23-20(28)19-21(26-14-4-5-15-26)27(25-24-19)17-6-2-1-3-7-17/h1-11,14-15H,12-13H2,(H,23,28)(H2,22,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYDORYPAXOOEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-5-(1H-pyrrol-1-yl)-N-(4-sulfamoylphenethyl)-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


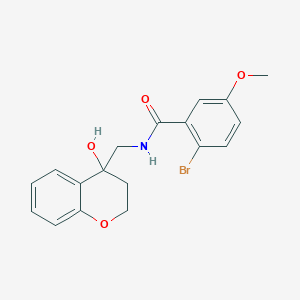
![3-(benzo[d]thiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl 3-methoxybenzoate](/img/structure/B2877711.png)
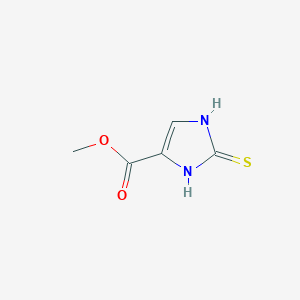
![5-((4-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2877713.png)
![(E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2877714.png)
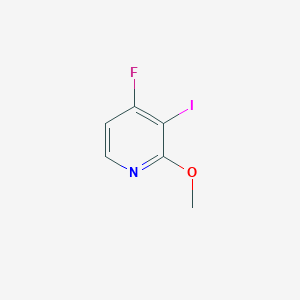
![N-(2,3-dihydro-1H-inden-1-yl)-1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B2877718.png)
![6-methyl-3-{[4-(2-methylphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2877719.png)
![N-(2,4-difluorophenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2877720.png)
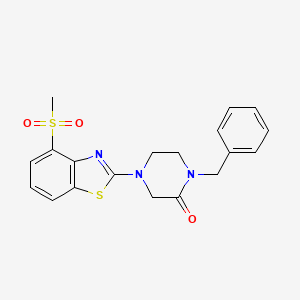

![N-(4-chloro-3-methylphenyl)-2-[(2-furylmethyl)amino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2877729.png)
